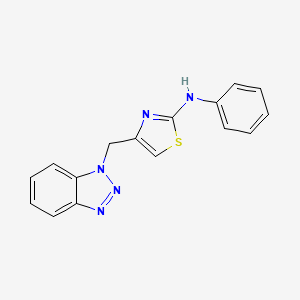
1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea, also known as OP3PU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Anticonvulsant and Antidepressant Applications
- Anticonvulsant and Antidepressant Properties : Certain derivatives of 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-urea, closely related to “1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea,” have been synthesized and shown significant anticonvulsant activity in various seizure tests. For instance, one compound exhibited marked anticonvulsant activity and displayed better antidepressant activity than the standard drug fluoxetine. It also performed well in sub-acute toxicity studies, indicating its safety (Mishra, Kumari, & Tiwari, 2016).
Anticancer Potential
- Antiproliferative Effects on Cancer Cells : Derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea have shown significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents. Notably, one compound demonstrated potent inhibitory activity, comparable to that of the positive-control sorafenib (Feng et al., 2020). Similarly, a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives displayed broad-spectrum antiproliferative activity against nine different cancer types, with two compounds showing promising mean growth inhibitions and superior potencies than standard cancer drugs in certain cancer cell lines (Al-Sanea et al., 2018).
Other Therapeutic Applications
- TRPV1 Antagonists : Compounds from the 1-indazol-3-(1-phenylpyrazol-5-yl)methyl urea series have been studied as hTRPV1 antagonists. These antagonists displayed highly potent antagonism and, in vivo, both antagonized capsaicin-induced hypothermia and showed anti-nociceptive activity without inducing hyperthermia, suggesting their potential in treating pain and related conditions (Kang et al., 2020).
properties
IUPAC Name |
1-[2-(3-oxopiperazin-1-yl)phenyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19-15-24(14-13-21-19)18-11-5-4-10-17(18)23-20(26)22-12-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11H,6,9,12-15H2,(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKWGAIKNWFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2637541.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/no-structure.png)
![Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2637544.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2637547.png)
![N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2637548.png)


![8-fluoro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2637552.png)
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2637553.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2637557.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2637559.png)
![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzenesulfonamide](/img/structure/B2637561.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2637563.png)